Methyl 2-cyclobutyl-2-(methylamino)acetate HCl

Description

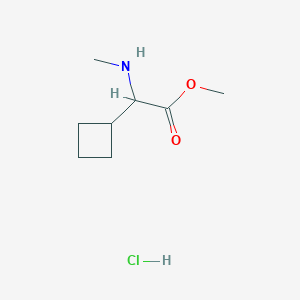

Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is a cyclobutane-containing amino ester derivative. Its molecular structure features a cyclobutyl ring attached to a central carbon bearing a methylamino group and a methyl ester moiety.

Key properties include:

- Molecular formula: C₉H₁₆ClNO₂ (inferred from related cyclobutane derivatives in ).

- Physical state: Typically supplied as a hydrochloride salt, ensuring enhanced solubility in polar solvents .

- Synthetic utility: Demonstrated in multi-step reactions, such as reductive amination and cyclization protocols, as seen in patent applications (e.g., EP 4 374 877 A2) .

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl 2-cyclobutyl-2-(methylamino)acetate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-7(8(10)11-2)6-4-3-5-6;/h6-7,9H,3-5H2,1-2H3;1H |

InChI Key |

MGOAZAIFDOJWMH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1CCC1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

-

Introduction of tert-butoxycarbonyl (Boc) : The amino group of a cyclobutane-containing precursor is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Cyclization and functionalization : The protected intermediate undergoes cyclization via a TEMPO-mediated oxidation (2,2,6,6-tetramethylpiperidin-1-oxyl) in dichloromethane, followed by cyanohydrin reaction with acetone cyanohydrin in dimethyl sulfoxide (DMSO) catalyzed by potassium carbonate.

-

Deprotection and salt formation : The Boc group is removed using hydrochloric acid in dioxane, yielding the final hydrochloride salt.

This method achieves isolated yields exceeding 80% by minimizing aqueous workup steps and avoiding toxic metal cyanides. The use of DMSO as a solvent facilitates a one-pot oxidation-cyanohydrin sequence, reducing intermediate decomposition.

Michael-Dieckmann-Type Cycloaddition for Cyclobutane Core Construction

A cyclization strategy reported in academic research utilizes a formal [2+2] cycloaddition to assemble the cyclobutane ring. The process involves:

Cycloaddition of Methyl 2-Acetamidoacrylate with Ketene Diethyl Acetal

-

Formation of the cyclobutane skeleton : Methyl 2-acetamidoacrylate reacts with ketene diethyl acetal under basic conditions, yielding a cis-cyclobutane derivative.

-

Functional group interconversion : The intermediate undergoes Wittig methylenation using methyltriphenylphosphonium bromide and potassium bis(trimethylsilyl)amide (KHMDS) to introduce a methylene group.

-

Hydrogenation and oxidation : Catalytic hydrogenation (e.g., Pd/C) stereoselectively reduces the exocyclic double bond, followed by Jones oxidation to generate the carboxylic acid. Acidic hydrolysis with HCl yields the target compound.

This method is notable for its stereocontrol, achieving >85% yields in key steps. However, it requires rigorous anhydrous conditions and specialized reagents like KHMDS.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of the three primary methods:

Optimization Strategies and Industrial Scalability

Solvent Selection

Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Methylamine (CH3NH2), various halides

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Derivatives with different nucleophiles

Scientific Research Applications

Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride has been investigated for its potential biological activities. Research indicates that it may interact with various molecular targets, including enzymes and receptors, thereby modulating cellular signaling pathways. This interaction profile suggests its potential role in influencing various cellular pathways, which could be leveraged for therapeutic purposes.

Case Studies on Biological Interactions

- Enzyme Modulation : Studies have shown that this compound can modulate enzyme activity, indicating its potential as a lead compound for developing enzyme inhibitors.

- Receptor Interaction : The compound has been evaluated for its ability to bind to specific receptors involved in neurotransmission and cellular signaling, which could have implications for treating neurological disorders .

Therapeutic Potential

The unique structural features of methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride allow it to affect biological processes significantly. Its potential therapeutic applications include:

- Neurological Disorders : Due to its interaction with neurotransmitter receptors, it may serve as a candidate for treating conditions such as depression or anxiety.

- Cancer Treatment : The modulation of signaling pathways linked to cell proliferation suggests potential applications in oncology, particularly in targeting cancer cell growth and survival mechanisms .

Mechanism of Action

The mechanism of action of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. The cyclobutyl ring and methylamino group can interact with enzymes and receptors, modulating their activity. This compound may affect signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclic Substituent Variations

Cyclobutane vs. Cyclopentane Derivatives

- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (): Structural difference: Cyclopentane ring replaces cyclobutane. NMR data (δ 2.56–2.31 for cyclopentane protons) contrasts with cyclobutane derivatives, which exhibit sharper splitting due to ring strain . Synthetic applications: Both are intermediates in kinase inhibitor syntheses, but cyclobutane derivatives may offer improved conformational rigidity for target binding .

Aromatic vs. Alicyclic Substituents

- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (): Structural difference: 2-chlorophenyl group replaces cyclobutyl. Chlorine’s electronegativity may enhance metabolic stability compared to cyclobutane’s lipophilic nature .

Ester Group Modifications

- Isopropyl (S)-2-amino-3-(methylamino)propanoate HCl (): Structural difference: Isopropyl ester and additional amino group. Impact: Bulkier ester (isopropyl vs. methyl) reduces solubility in aqueous media but may improve membrane permeability. The extra amino group introduces a zwitterionic character, affecting bioavailability .

Halogenated Derivatives

- Methyl 2-chloro-2-cyclopropylideneacetate (): Structural difference: Cyclopropane ring and chlorine substituent. Impact: The cyclopropane’s angle strain and sp²-hybridized carbon enhance electrophilicity, making it reactive in Michael additions. Chlorine further activates the α-carbon for nucleophilic attack, unlike the methylamino group in the target compound .

Research Findings and Implications

- Synthetic Flexibility: The cyclobutane scaffold in Methyl 2-cyclobutyl-2-(methylamino)acetate HCl allows for modular modifications, as shown in EP 4 374 877 A2, where it serves as a precursor to morpholinoethyl-containing drug candidates .

- Pharmacological Potential: Cyclobutane derivatives exhibit improved target selectivity in preclinical studies compared to cyclopentane analogs, likely due to restricted conformational freedom .

- Market Availability : Priced at $247.50/g (1g scale), its commercial availability underscores its utility in high-throughput screening () .

Biological Activity

Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride (CAS: 1507751-15-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride

- Molecular Formula : C8H16ClNO2

- Molecular Weight : 193.67 g/mol

- Purity : 95% .

The biological activity of methyl 2-cyclobutyl-2-(methylamino)acetate HCl is primarily attributed to its interaction with various biological targets. It has been noted for its potential as a Raf inhibitor , which is significant in the treatment of several cancers, including melanoma and colorectal cancer. The compound's ability to inhibit Raf kinase suggests it may disrupt signaling pathways that promote tumor growth .

Biological Activity

-

Anticancer Properties :

- In vitro studies have demonstrated that derivatives of methyl 2-cyclobutyl-2-(methylamino)acetate exhibit significant anticancer activity. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines .

- A study indicated that the compound could inhibit cell proliferation in models of acute myelogenous leukemia (AML) and other malignancies, highlighting its therapeutic potential .

- Antiviral Activity :

- Antioxidant Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in AML and melanoma | |

| Antiviral | Effective against viral channels | |

| Antioxidant | Reduces oxidative stress in cellular models |

Notable Research Findings

- A study published in Nature highlighted the efficacy of methyl 2-cyclobutyl-2-(methylamino)acetate derivatives as potent Raf inhibitors with promising selectivity indices, suggesting their potential as targeted therapies for specific cancers .

- Another investigation into the pharmacokinetics of related compounds revealed that modifications to the cyclobutyl structure could enhance metabolic stability and bioavailability, making them more effective in clinical settings .

Q & A

Q. What are the established synthetic routes for Methyl 2-cyclobutyl-2-(methylamino)acetate HCl, and what parameters critically influence reaction yield?

Methodological Answer: The compound is typically synthesized via reductive amination or condensation reactions under inert atmospheres (e.g., nitrogen). Key parameters include:

- Solvent selection : Ethyl acetate is commonly used due to its compatibility with HCl salt formation .

- Reagent stoichiometry : For example, 5-ethyl-2-methylpyridine borane is employed in a 1:1.7 molar ratio to the substrate to ensure complete reduction .

- Temperature control : Reactions are often conducted at 0°C to stabilize intermediates and minimize side reactions .

Post-synthesis, the product is isolated via liquid-liquid extraction and concentrated under reduced pressure. Typical yields range from 80–89% under optimized conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H-NMR : Key peaks include cyclobutyl proton resonances at δ 2.05–1.99 ppm (multiplet) and methylamino protons at δ 2.56–2.31 ppm .

- LCMS : Used to confirm molecular ion peaks (e.g., m/z values) and purity. For related compounds, retention times of ~0.99 minutes under acidic HPLC conditions (e.g., TFA buffer) are observed .

- Elemental analysis : Validates chloride content in the hydrochloride salt form .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

Methodological Answer: Discrepancies may arise from:

- Rotameric equilibria : The methylamino group can exhibit restricted rotation, leading to split peaks. Variable-temperature NMR (e.g., 25–60°C) can resolve this .

- Residual solvents : Ethyl acetate or water may appear as impurities. Lyophilization or azeotropic drying with toluene is recommended .

- Salt formation inconsistencies : Ensure stoichiometric HCl addition during precipitation by monitoring pH (target pH ~1–2) .

Q. What strategies improve the purity of the hydrochloride salt during isolation?

Methodological Answer:

- Controlled precipitation : Add HCl (2.0 M in Et₂O) dropwise to the free base dissolved in ethyl acetate at 0°C to induce crystallization .

- Counterion exchange : Replace chloride with 4-toluenesulfonate for improved crystallinity, as demonstrated in related cyclobutane derivatives .

- Wash steps : Use cold brine or 1 M dipotassium hydrogen phosphate to remove unreacted amines or borane residues .

Q. How do reaction solvents and temperature affect cyclobutyl ring stability during synthesis?

Methodological Answer:

- Solvent polarity : Non-polar solvents (e.g., ethyl acetate) stabilize the cyclobutyl ring by reducing strain-induced ring-opening. Polar aprotic solvents (e.g., DMF) may destabilize the ring due to solvation effects .

- Low-temperature regimes : Reactions at 0°C minimize thermal ring expansion or fragmentation. For example, cyclobutyl intermediates in related compounds show stability below 10°C but degrade at room temperature .

- Catalytic additives : Borane complexes reduce reaction times, mitigating prolonged exposure to destabilizing conditions .

Data Contradiction Analysis

Q. Why might reported yields vary significantly across similar synthetic protocols?

Methodological Answer: Variations arise from:

- Workup differences : Incomplete extraction (e.g., insufficient aqueous phase washing) reduces yield .

- Moisture sensitivity : Hydrolysis of the methyl ester or borane reagents in humid environments lowers efficiency. Use anhydrous solvents and glovebox techniques .

- Scale-dependent kinetics : Small-scale reactions (e.g., <1 mmol) may achieve higher yields due to better temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.